Cas no 154447-38-8 (LY 303511)

LY 303511 structure
LY 303511 structure
Product Name:LY 303511
CAS-nummer:154447-38-8
MF:C19H18N2O2
MW:306.358424663544
MDL:MFCD03453556
CID:165087
PubChem ID:3971
Update Time:2025-04-19

LY 303511 Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,8-phenyl-2-(1-piperazinyl)-
    • 2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one
    • 8-phenyl-2-(piperazin-1-yl)-4h-chromen-4-one
    • AC1L1H4H
    • AC1Q6AL7
    • CHEMBL1363184
    • CTK4C8256
    • ly-303511
    • SureCN619297
    • LY 303511
    • 8-Phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one
    • 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
    • 8-Phenyl-2-(1-piperazinyl)-4H-1-benzopyran-4-one LY303511
    • GTPL6005
    • BCP08239
    • HMS3413M04
    • LY 303511 - CAS 154447-38-8
    • NCGC00161407-01
    • AC-32894
    • BP-25363
    • HMS3269C09
    • NCGC00161407-02
    • FT-0755982
    • HMS3229G19
    • NSC736787
    • NCGC00161407-08
    • 8-phenyl-2-piperazin-1-ylchromen-4-one
    • CCG-206767
    • HMS3677M04
    • AKOS024457087
    • EX-A1746
    • J-009102
    • SCHEMBL619297
    • 4H-1-Benzopyran-4-one, 8-phenyl-2-(1-piperazinyl)-
    • LY303511
    • DTXSID90165632
    • BRD-K22385716-001-01-7
    • 154447-38-8
    • CS-1384
    • 8-Phenyl-2-Piperazin-1-Yl-Chromen-4-One
    • NSC-736787
    • NCGC00161407-03
    • Q27082883
    • 2-(4-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one
    • HY-15643
    • 8DQ
    • CHEBI:92399
    • BDBM50210161
    • LY303511, >=98%
    • BRD-K22385716-001-02-5
    • SDCCGSBI-0086687.P003
    • DTXCID0088123
    • 8-PHENYL-2-(PIPERAZIN-1-YL)CHROMEN-4-ONE
    • LY-303511(Nv-128)?
    • DA-33425
    • MDL: MFCD03453556
    • Inchi: 1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2
    • InChI-sleutel: NGAGMBNBKCDCDJ-UHFFFAOYSA-N
    • LACHT: O1C2C(=CC=CC=2C(C=C1N1CCNCC1)=O)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 306.13694
  • Monoisotopische massa: 306.136827821g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 464
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 41.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.237±0.06 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 496.1±45.0°C at 760 mmHg
  • Oplosbaarheid: 几乎不溶 (0.013 g/L) (25 ºC),
  • PSA: 41.57

LY 303511 Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

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